molecular formula C13H19FO2 B8014953 6-(2-Fluoro-5-methylphenoxy)hexan-1-ol

6-(2-Fluoro-5-methylphenoxy)hexan-1-ol

Cat. No.: B8014953
M. Wt: 226.29 g/mol
InChI Key: QNKLVKYIMHHEPZ-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methylphenoxy)hexan-1-ol is a fluorinated alcohol derivative with a hexan-1-ol backbone substituted at the 6-position by a 2-fluoro-5-methylphenoxy group. This structure combines the hydrophobicity of the alkyl chain with the electronic effects of fluorine and methyl substituents on the aromatic ring.

Properties

IUPAC Name

6-(2-fluoro-5-methylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-11-6-7-12(14)13(10-11)16-9-5-3-2-4-8-15/h6-7,10,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKLVKYIMHHEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(2-Fluoro-5-methylphenoxy)hexan-1-ol and related hexan-1-ol derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Toxicity Profile
This compound C₁₃H₁₈FO₂ 2-Fluoro-5-methylphenoxy at C6 238.28 Hypothesized: Enhanced lipophilicity, drug design Likely low genotoxicity (inferred from hexan-1-ol data)
Hexan-1-ol (CAS 111-27-3) C₆H₁₄O -OH at C1 102.18 Perfumes, plasticizers, actomyosin ATPase modulation Non-genotoxic, non-carcinogenic; skin/eye irritant
NBDHEX C₁₂H₁₄N₄O₄S Nitrobenzoxadiazole-thio at C6 310.33 Potent GSTP1-1 inhibitor; anticancer research Likely higher toxicity due to nitro group
5-(Octyloxy)-6-phenyl-hexan-1-ol C₂₀H₃₄O₂ Octyloxy and phenyl at C5, C6 306.48 High hydrophobicity; materials science No direct data; similar alcohols show low toxicity
6-(Benzyloxy)hexan-1-ol C₁₃H₂₀O₂ Benzyloxy at C6 208.29 Intermediate in organic synthesis Limited data; benzyl groups may increase irritation

Structural and Functional Analysis

  • Methyl Group: The 5-methyl substituent adds steric bulk, which may influence binding interactions in biological systems or alter crystallinity in materials applications . Phenoxy vs.
  • Physical Properties: Boiling Point: Hexan-1-ol derivatives generally exhibit higher boiling points than analogous aldehydes (e.g., hexanal) due to hydrogen bonding . The fluorine and methyl groups in the target compound may further elevate boiling points via dipole-dipole interactions. Solubility: The fluorinated phenoxy group likely reduces water solubility compared to unsubstituted hexan-1-ol, aligning with trends observed in halogenated aromatics .
  • The target compound’s fluorine and methyl groups are unlikely to introduce significant toxicity but may alter metabolic pathways (e.g., slower degradation due to fluorine’s stability) .

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